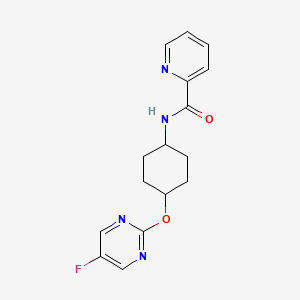

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has shown promising results in preclinical studies for the treatment of B-cell malignancies and autoimmune diseases.

Aplicaciones Científicas De Investigación

Development and Synthesis

- Kilogram-Scale Synthesis for Depression Treatment : The compound has been developed as a negative allosteric modulator (NAM) of the mGlu5 receptor, showing promise as an alternative treatment for depression. A detailed process for its kilogram-scale synthesis, highlighting efficient recrystallizations and the elimination of chromatography steps, was developed for the preparation of batches to support clinical trials (David et al., 2017).

Anticancer Activity

- Platinum(II) Pyridinium Amidate Complexes : The compound, as part of a class known as pyridinium amidates, was utilized in the synthesis of Pt(II) complexes. These complexes were studied for their in vitro anticancer activity, revealing cytotoxic properties in several carcinoma cell lines (Muller et al., 2016).

Antimicrobial Activity

- Polysubstituted and Condensed Pyrazolopyranopyrimidine Derivatives : In antimicrobial studies, derivatives of the compound demonstrated potent antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents (Hafez et al., 2015).

Synthetic Applications

- Synthesis of Fluoropicolinate Herbicides : Modifications to the cascade cyclization of fluoroalkyl alkynylimines with primary amines facilitated the synthesis of fluoropicolinate herbicides, highlighting the compound's role in agricultural chemical development (Johnson et al., 2015).

Chemical Synthesis and Modification

- Cobalt-Catalyzed Selective Synthesis of Isoquinolines : Employing picolinamide as a traceless directing group, this methodology demonstrated the compound's utility in the efficient synthesis of isoquinolines through C-H/N-H bonds activation, showcasing its versatility in organic synthesis (Kuai et al., 2017).

Propiedades

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN4O2/c17-11-9-19-16(20-10-11)23-13-6-4-12(5-7-13)21-15(22)14-3-1-2-8-18-14/h1-3,8-10,12-13H,4-7H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HASVESDEUYZAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=CC=N2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)picolinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3018798.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3018800.png)

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![(2E)-7-chloro-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3018815.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-amine hydrochloride](/img/structure/B3018817.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-phenoxyacetamide](/img/structure/B3018821.png)